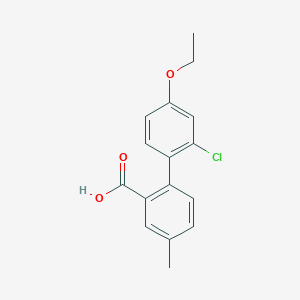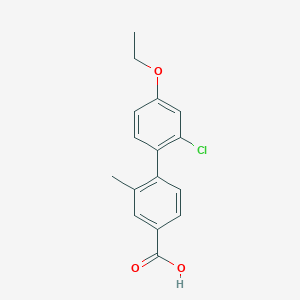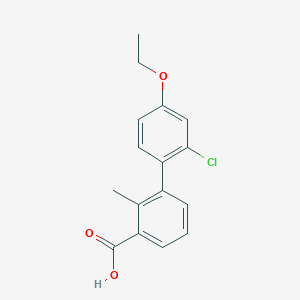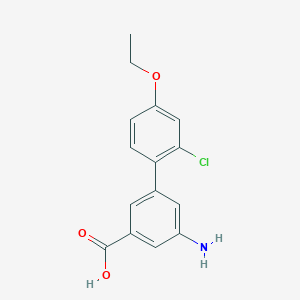
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% (2-CEPMBA) is an aromatic compound with a wide range of applications in both scientific research and laboratory experiments. It is a lipophilic compound with a pKa of 4.4, which makes it highly soluble in organic solvents. 2-CEPMBA is a versatile compound that can be used as a reagent, an inhibitor, a catalyst, and a reactant in a variety of chemical reactions.
Scientific Research Applications
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter release. It has also been used to study the effects of oxidative stress in cell cultures and to investigate the role of the enzyme monoamine oxidase (MAO) in the regulation of neurotransmitter levels. 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug naproxen.
Mechanism of Action
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% acts as an inhibitor of the enzyme AChE, which is involved in the regulation of neurotransmitter release. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved alertness, improved memory, and improved cognitive function. It has also been shown to reduce inflammation, and to have anti-oxidant effects. Additionally, it has been shown to have anti-depressant and anti-anxiety effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% in laboratory experiments is its high solubility in organic solvents, which makes it easy to use in a variety of reactions. Additionally, it has a high yield, which makes it an efficient reagent. However, it is important to note that 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% can be toxic if handled incorrectly, and should be handled with caution.
Future Directions
There are a variety of potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95%. It could be used to further investigate the role of AChE in the regulation of neurotransmitter release, as well as its potential therapeutic applications. Additionally, it could be used to further investigate its anti-inflammatory, anti-oxidant, and anti-depressant/anxiety effects. Furthermore, it could be used to investigate its potential use as a catalyst in a variety of chemical reactions. Finally, it could be used to investigate its potential use as a reactant in the synthesis of pharmaceuticals.
Synthesis Methods
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid, 95% can be synthesized using the reaction of 4-ethoxyphenol with chloroacetyl chloride in the presence of a base to form 2-chloro-4-ethoxyphenyl-5-methylbenzoic acid. This reaction is conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at a temperature of 90-100°C for a period of 3-4 hours. The reaction is then quenched with water, and the product is isolated by filtration and dried. The yield of the reaction is usually around 95%.
properties
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-11-5-7-13(15(17)9-11)12-6-4-10(2)8-14(12)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUCOFVQHKFXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691673 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-ethoxyphenyl)-5-methylbenzoic acid | |
CAS RN |
1261934-54-6 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














